Parthenin

Catalog No.
S590871
CAS No.
508-59-8
M.F
C15H18O4
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parthenin

CAS Number

508-59-8

Product Name

Parthenin

IUPAC Name

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3

InChI Key

LLQCRTZROWMVOL-UHFFFAOYSA-N

SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

Synonyms

hymenin, parthenin, parthenin, 3aS-(3aalpha,6beta,6abeta,9beta,9balpha)-isomer

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)C2=C

The exact mass of the compound Parthenin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Parthenin (CAS 508-59-8) is a highly reactive pseudoguaianolide sesquiterpene lactone and the principal secondary metabolite of Parthenium hysterophorus. From a procurement standpoint, its value lies in its bifunctional reactivity—specifically, the presence of an α-methylene-γ-lactone moiety and a cyclopentenone ring. These structural features make it a potent Michael acceptor, capable of forming stable adducts with sulfhydryl (-SH) groups such as cysteine and glutathione[1]. Consequently, pure parthenin is heavily utilized as a standardized allelochemical reference, a starting scaffold for the semi-synthesis of novel agrochemicals and antimalarials, and a model compound for evaluating contact dermatitis and environmental degradation kinetics.

Substituting pure parthenin with crude Parthenium extracts or structurally related sesquiterpene lactones (such as coronopilin or artemisinin) compromises both chemical reproducibility and mechanistic specificity. Crude extracts suffer from severe batch-to-batch variability driven by geographic biotype differences, co-extracting with other phytotoxins like ambrosin and chlorogenic acid that confound precise IC50 measurements [1]. Furthermore, substituting with saturated lactones or those lacking the C-14 exocyclic double bond (e.g., coronopilin) fundamentally alters the molecule's alkylating capacity. This eliminates the dual-site Michael addition reactivity required for targeted derivatization and drastically reduces its baseline cytotoxic and herbicidal efficacy, making structural analogs unsuitable for advanced synthetic or toxicological benchmarking [2].

Bifunctional Scaffold Reactivity for Semi-Synthesis

Parthenin's utility as a synthetic precursor is defined by its two reactive centers: the α-methylene-γ-lactone and the cyclopentenone double bond. Compared to its close structural analog coronopilin, which lacks the cyclopentenone double bond, parthenin exhibits significantly higher reactivity toward sulfhydryl (-SH) nucleophiles. This dual reactivity allows for regioselective derivatization, such as the synthesis of spiro-isoxazolidines or 1,2,3-triazole derivatives, which have demonstrated optimized IC50 values (e.g., 3.1–3.5 μM against cancer cell lines) with reduced mammalian toxicity compared to the native scaffold[1].

Evidence DimensionAlkylating capacity and precursor derivatization yield
Target Compound DataParthenin (dual Michael acceptor sites enable diverse spiro-adduct formations)
Comparator Or BaselineCoronopilin (single reactive site, limiting structural diversification)
Quantified DifferenceParthenin enables multi-site regioselective modifications yielding derivatives with low-micromolar (3.1 μM) efficacy
ConditionsIn vitro structural derivatization and subsequent cell line screening (e.g., PC-3, HL-60)

Buyers synthesizing novel sesquiterpene lactones must procure parthenin over simpler analogs to access its unique dual-site reactivity for generating complex, low-toxicity spiro-derivatives.

Standardized Phytotoxicity for Allelopathic Benchmarking

In allelopathic modeling, pure parthenin provides a precise baseline for phytotoxicity that crude extracts cannot match. Assays demonstrate that pure parthenin inhibits garden cress radicle and hypocotyl elongation with specific IC50 values of 361 μM and 458 μM, respectively[1]. In contrast, crude Parthenium extracts exhibit highly variable toxicity that fluctuates based on UV-A exposure and the presence of confounding metabolites like ambrosin. Furthermore, compared to ultra-potent benchmark allelochemicals like sorgoleone (IC50 ~10 μM), parthenin acts as a moderate, environmentally labile standard[1].

Evidence DimensionRadicle elongation inhibition (IC50)
Target Compound DataPure Parthenin (IC50 = 361 μM)
Comparator Or BaselineSorgoleone (IC50 = 10 μM) and crude extracts (highly variable)
Quantified DifferenceParthenin provides a moderate, quantifiable IC50 (361 μM) free from the multi-component variability of crude extracts
ConditionsGarden cress seed germination and elongation bioassays

Procuring pure parthenin is essential for agrochemical researchers requiring a reproducible, moderate-potency reference standard for bioherbicide formulation and screening.

Stage-Specific Anti-Plasmodial Activity

Parthenin serves as a critical non-artemisinin sesquiterpene lactone reference in malaria research. While artemisinin is the gold standard for asexual blood stages, parthenin demonstrates distinct efficacy against Plasmodium falciparum sexual stages, significantly reducing oocyst intensity at concentrations between 12.5 and 100 μg/mL [1]. Although its general cytotoxicity is higher than that of parthenolide or artemisinin (with highly variable IC50s, e.g., 0.061 μM in Jurkat cells vs. 594 μM in HeLa cells), its unique mechanism of stage-V gametocyte arrest makes it an indispensable tool for studying artemisinin-resistant parasite pathways[1].

Evidence DimensionPlasmodium falciparum gametocyte arrest and oocyst reduction
Target Compound DataParthenin (significant oocyst reduction at 12.5–100 μg/mL)
Comparator Or BaselineArtemisinin (standard asexual stage inhibitor)
Quantified DifferenceParthenin blocks transmission-stage parasites, offering a distinct mechanistic profile from artemisinin despite higher baseline cytotoxicity
ConditionsIn vitro gametocytemic blood assays prior to mosquito ingestion

Researchers targeting drug-resistant malaria transmission stages must utilize parthenin to benchmark non-artemisinin mechanistic pathways.

Environmental Degradation Kinetics

For environmental fate modeling, parthenin provides highly predictable degradation kinetics compared to mixed plant residues. In standard soil, pure parthenin exhibits a baseline half-life (DT50) of 38.7 hours [1]. However, in soil preconditioned with parthenin, microbial degradation accelerates dramatically, reducing the DT10 (time to 10% degradation) to just 2.3 hours[1]. This steep, concentration-dependent degradation curve cannot be accurately modeled using unpurified leaf litter, which releases parthenin slowly and unpredictably.

Evidence DimensionSoil degradation half-life (DT50) and DT10
Target Compound DataPure Parthenin (Baseline DT50 = 38.7 h; Preconditioned DT10 = 2.3 h)
Comparator Or BaselineUnpurified leaf litter (unpredictable release kinetics)
Quantified DifferencePure parthenin allows precise tracking of microbial degradation acceleration (from >38 h to <3 h) without matrix interference
ConditionsSoil incubation assays with and without preconditioning

Environmental chemists must procure pure parthenin to accurately calibrate soil degradation models and assess the ecological half-life of natural biopesticides.

Semi-Synthesis of Novel Spiro-Derivatives

Directly leveraging its dual Michael acceptor sites, pure parthenin is the optimal starting material for generating spiro-isoxazolidine and 1,2,3-triazole derivatives. These structural modifications reduce the inherent cytotoxicity of the native pseudoguaianolide scaffold while enhancing targeted anti-cancer or anti-inflammatory properties, making it a highly valued precursor in medicinal chemistry [1].

Standardization of Allelopathic Bioassays

Due to the extreme variability of crude Parthenium extracts, pure parthenin is required as a standardized reference compound in agrochemical research. It allows for reproducible IC50 determinations in seed germination and radicle elongation assays, serving as a moderate-potency benchmark against which novel bioherbicides can be evaluated [2].

Screening for Artemisinin-Resistant Malaria Pathways

Because parthenin effectively arrests the sexual stages of Plasmodium falciparum (stage-V gametocytes), it is utilized as a non-artemisinin reference standard. Procuring pure parthenin enables parasitologists to isolate and study transmission-blocking mechanisms that differ from standard asexual stage inhibitors [3].

Calibration of Soil Degradation and Bioremediation Models

Pure parthenin is essential for environmental fate studies measuring the adaptation of soil microbiota. By establishing precise DT50 and DT10 degradation kinetics, researchers can model the environmental persistence of sesquiterpene lactones without the confounding release-rate variables introduced by raw leaf litter [4].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.12050905 g/mol

Monoisotopic Mass

262.12050905 g/mol

Heavy Atom Count

19

UNII

982DJP4W6A

Wikipedia

Parthenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 02-18-2024

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